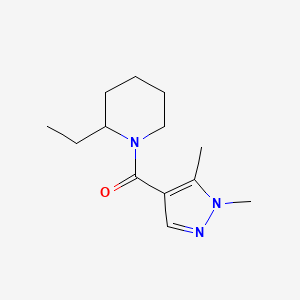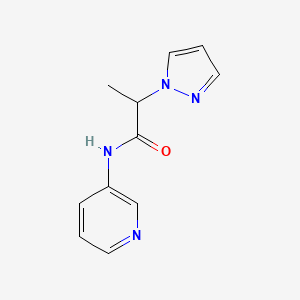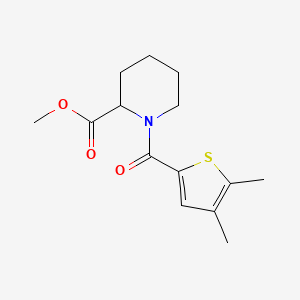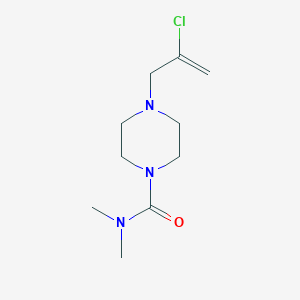
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for research purposes only. DMMDA-2 has a unique chemical structure that makes it a potential candidate for further scientific research.
Mecanismo De Acción
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also has a weak affinity for dopamine receptors. The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is not fully understood, but it is believed to modulate the activity of serotonin and dopamine in the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been shown to induce changes in perception, mood, and cognition. It can cause visual and auditory hallucinations, altered time perception, and changes in thought processes. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can also cause changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several advantages for lab experiments. It has a unique chemical structure that makes it a potential candidate for further scientific research. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is also relatively easy to synthesize and can be obtained in pure form. However, (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several limitations for lab experiments. It is a psychoactive drug that can cause changes in perception, mood, and cognition, making it difficult to control for these variables in experiments. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone. One area of research could be to study its effects on different serotonin and dopamine receptor subtypes. Another area of research could be to study its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, more research could be done to understand the mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone and how it modulates the activity of serotonin and dopamine in the brain.
Métodos De Síntesis
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can be synthesized by reacting 2,5-dimethylmorpholine with 2,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone as a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors and can act as a partial agonist at these receptors. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has also been shown to have a mild stimulant effect on the central nervous system.
Propiedades
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-5-6-14(11(2)7-10)15(17)16-8-13(4)18-9-12(16)3/h5-7,12-13H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHVGEDVGQOFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)




![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)


![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)